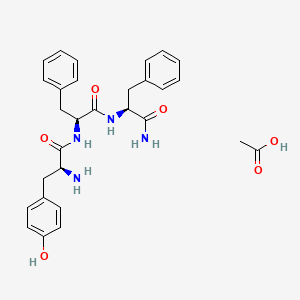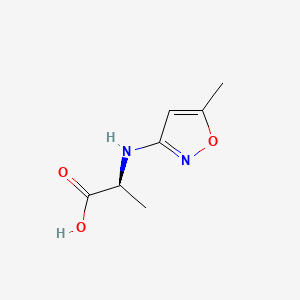
Tyr-Phe-Phe acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyr-Phe-Phe acetate salt is a tripeptide compound composed of tyrosine, phenylalanine, and phenylalanine residues. It is often used in biochemical research due to its structural properties and potential biological activities. The acetate salt form enhances its solubility and stability, making it suitable for various experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Phe-Phe acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions may target the peptide bonds or specific side chains, altering the peptide’s structure and function.
Substitution: Substitution reactions can occur at the phenylalanine residues, where functional groups are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Dityrosine, oxidized phenylalanine derivatives.
Reduction Products: Reduced peptide fragments.
Substitution Products: Halogenated or alkylated peptides.
Applications De Recherche Scientifique
Tyr-Phe-Phe acetate salt is utilized in various scientific research fields:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Exploring potential therapeutic applications, such as peptide-based drugs and diagnostic agents.
Industry: Developing peptide-based materials, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of Tyr-Phe-Phe acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific biological context and experimental conditions.
Comparaison Avec Des Composés Similaires
Tyr-Phe-Phe: The non-acetate form of the tripeptide.
Tyr-Phe: A dipeptide lacking one phenylalanine residue.
Phe-Phe: A dipeptide composed of two phenylalanine residues.
Comparison:
Solubility: The acetate salt form of Tyr-Phe-Phe is more soluble in aqueous solutions compared to its non-acetate counterpart.
Stability: The acetate salt provides enhanced stability, making it more suitable for long-term storage and experimental use.
Biological Activity: The presence of the acetate group may influence the peptide’s interaction with biological targets, potentially altering its activity and efficacy.
Tyr-Phe-Phe acetate salt stands out due to its unique combination of solubility, stability, and biological activity, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4.C2H4O2/c28-22(15-20-11-13-21(32)14-12-20)26(34)31-24(17-19-9-5-2-6-10-19)27(35)30-23(25(29)33)16-18-7-3-1-4-8-18;1-2(3)4/h1-14,22-24,32H,15-17,28H2,(H2,29,33)(H,30,35)(H,31,34);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVFJUNKUGQJW-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745591 |
Source


|
| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-09-4 |
Source


|
| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)
![beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate](/img/no-structure.png)

![2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene](/img/structure/B561005.png)
![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)

![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)

![1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one](/img/structure/B561021.png)
